tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO3 and a molecular weight of 280.16 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules . It is particularly useful in the synthesis of heterocyclic compounds and natural product derivatives .
Biology and Medicine: In biological research, this compound is used as an intermediate in the synthesis of bioactive molecules, including potential pharmaceuticals . It can be used to study the structure-activity relationships of piperidine derivatives and their biological effects .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals . It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors . The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity . The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-bromo-1-piperidinecarboxylate
- tert-Butyl 3-hydroxy-4-piperidinecarboxylate
Uniqueness: tert-Butyl 3-bromo-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the piperidine ring, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H18BrNO3 |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
FHZOZSAZMODNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)Br)O |
Origin of Product |
United States |
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